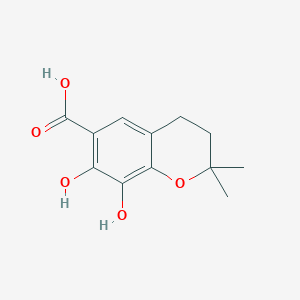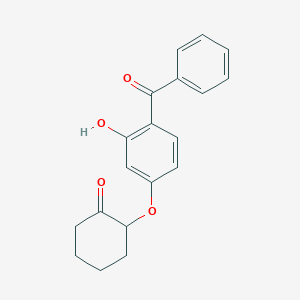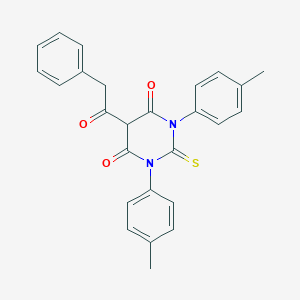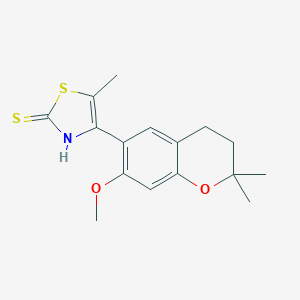![molecular formula C16H21F3N2O4 B284038 N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea, also known as BTTMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea exerts its therapeutic effects through multiple mechanisms. In cancer cells, this compound inhibits the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in cell proliferation and survival. In Alzheimer's disease, this compound protects neurons from beta-amyloid-induced toxicity by reducing oxidative stress and increasing the activity of antioxidant enzymes. Inflammation is also reduced by this compound through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis, or programmed cell death. This compound also reduces the migration and invasion of cancer cells. In Alzheimer's disease, this compound reduces oxidative stress and protects neurons from beta-amyloid-induced toxicity. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea has several advantages for lab experiments, including its high yield synthesis method and its potential therapeutic applications in a variety of diseases. However, this compound also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea. One area of interest is the development of this compound analogs with improved solubility and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound in cancer, Alzheimer's disease, and inflammation. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer, Alzheimer's disease, and inflammation. Its multi-step synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Continued research on this compound and its analogs may lead to the development of novel therapeutic agents for a variety of diseases.
Méthodes De Synthèse
N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea is synthesized using a multi-step process involving the reaction of tert-butyl-2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylate with N-(2-methoxyethyl)-N'-hydroxyurea in the presence of a base. The resulting product is then treated with acid to obtain this compound in high yields.
Applications De Recherche Scientifique
N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in Alzheimer's disease treatment, as it has been shown to protect neurons from beta-amyloid-induced toxicity. Additionally, this compound has been investigated for its anti-inflammatory properties, as it has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C16H21F3N2O4 |
|---|---|
Poids moléculaire |
362.34 g/mol |
Nom IUPAC |
1-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C16H21F3N2O4/c1-14(2,3)10-5-6-11-12(9-10)25-16(24-11,15(17,18)19)21-13(22)20-7-8-23-4/h5-6,9H,7-8H2,1-4H3,(H2,20,21,22) |
Clé InChI |
ROSJZTQOCFVTHY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C(F)(F)F)NC(=O)NCCOC |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C(F)(F)F)NC(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)


![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)
![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)

